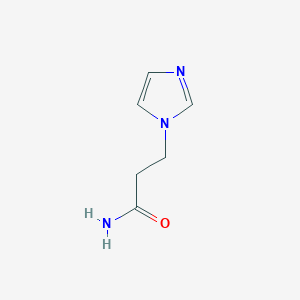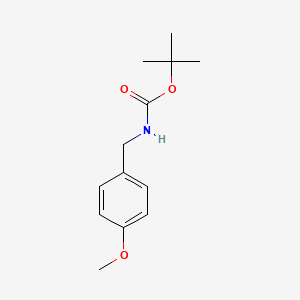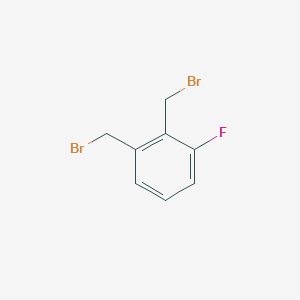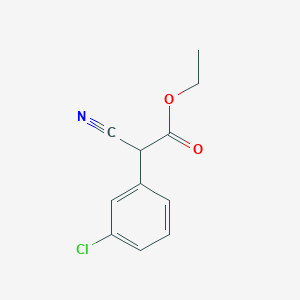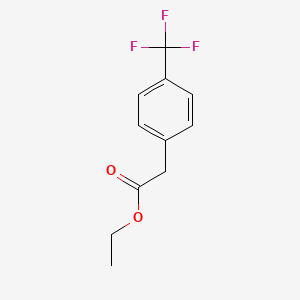
2-(4-(トリフルオロメチル)フェニル)酢酸エチル
概要
説明
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C11H11F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.
科学的研究の応用
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Mode of Action
Compounds with similar structures have been known to interact with their targets via nucleophilic substitution pathways .
Biochemical Pathways
It’s worth noting that compounds with trifluoromethyl groups have been associated with various biochemical processes .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
生化学分析
Biochemical Properties
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between Ethyl 2-(4-(trifluoromethyl)phenyl)acetate and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to altered metabolic pathways and changes in the levels of various metabolites.
Cellular Effects
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . This modulation occurs through the activation or inhibition of specific transcription factors, leading to changes in the production of proteins that regulate these processes. Additionally, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate binds to the active sites of certain enzymes, leading to their inhibition . This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can activate or inhibit transcription factors, resulting in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can result in toxic or adverse effects, including liver and kidney damage, as well as disruptions in normal cellular processes.
Metabolic Pathways
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of xenobiotics and endogenous compounds . For example, it can be metabolized by cytochrome P450 enzymes to form various metabolites, which may have different biological activities. The presence of the trifluoromethyl group can influence the compound’s metabolic stability and the rate at which it is metabolized. Additionally, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can bind to specific proteins that facilitate its transport to different cellular compartments. This localization can affect the compound’s activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 2-(4-(trifluoromethyl)phenyl)acetate may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound’s localization can impact its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl bromide with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
- Ethyl 2-(2-(trifluoromethyl)phenyl)acetate
Uniqueness
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning significantly influences its chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKGYOFECBKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556379 | |
| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-63-1 | |
| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



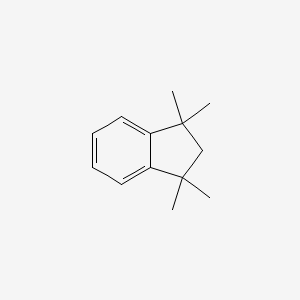
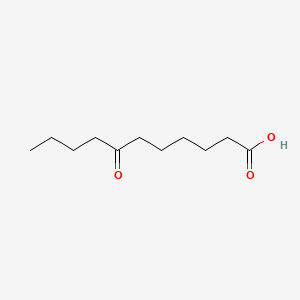
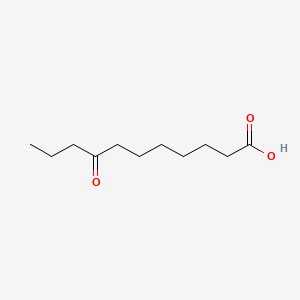
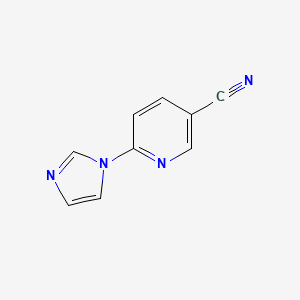
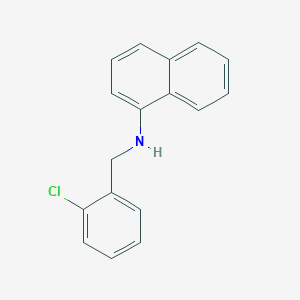
![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1315675.png)
